1H-Benzimidazol-2-yl carbonochloridate
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Overview
Description
1H-Benzimidazol-2-yl carbonochloridate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research .
Preparation Methods
The synthesis of 1H-Benzimidazol-2-yl carbonochloridate typically involves the reaction of benzimidazole derivatives with phosgene or its equivalents. The process generally includes the following steps:
Starting Material: Benzimidazole derivatives.
Reagent: Phosgene or triphosgene.
Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane.
Reaction Conditions: The reaction is usually carried out at low temperatures to control the reactivity of phosgene.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
1H-Benzimidazol-2-yl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the carbonochloridate group.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: In the presence of water, the carbonochloridate group can hydrolyze to form benzimidazole-2-carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Benzimidazol-2-yl carbonochloridate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various benzimidazole derivatives.
Biology: Benzimidazole derivatives are known for their antiparasitic and antimicrobial activities.
Medicine: These compounds have potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.
Industry: They are used in the development of new materials and as catalysts in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Benzimidazol-2-yl carbonochloridate involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects. For example, benzimidazole derivatives can inhibit tubulin polymerization, affecting cell division and leading to antiparasitic and anticancer activities .
Comparison with Similar Compounds
1H-Benzimidazol-2-yl carbonochloridate can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic drug with a similar benzimidazole core.
Mebendazole: Another antiparasitic agent with a benzimidazole structure.
Thiabendazole: Known for its antifungal and antiparasitic properties.
Properties
CAS No. |
412352-51-3 |
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Molecular Formula |
C8H5ClN2O2 |
Molecular Weight |
196.59 g/mol |
IUPAC Name |
1H-benzimidazol-2-yl carbonochloridate |
InChI |
InChI=1S/C8H5ClN2O2/c9-7(12)13-8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H,10,11) |
InChI Key |
UVHWJDNDJALUNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)OC(=O)Cl |
Origin of Product |
United States |
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